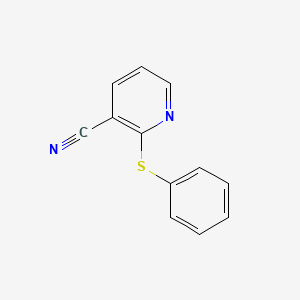

2-(Phenylthio)nicotinonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYKVQMXDAVSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379099 | |

| Record name | 2-(phenylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35620-68-9 | |

| Record name | 2-(phenylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Phenylthio Nicotinonitrile and Its Analogues

Strategies for the Construction of the 2-(Phenylthio) Linkage

The formation of the C-S bond at the C-2 position of the pyridine (B92270) ring is a key transformation in the synthesis of 2-(phenylthio)nicotinonitrile. Various methodologies have been developed to achieve this, ranging from classical nucleophilic aromatic substitution to modern catalytic approaches.

Nucleophilic Aromatic Substitution (SNAr) on Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a foundational method for introducing substituents onto electron-deficient aromatic rings, such as the pyridine core of nicotinonitrile. This approach typically involves the reaction of a nucleophile, in this case, a thiophenol derivative, with a nicotinonitrile bearing a suitable leaving group at the C-2 position.

The pyridine ring is inherently electron-deficient, and this deficiency is further amplified by the presence of the electron-withdrawing nitrile group. This electronic feature makes the ring susceptible to nucleophilic attack. In nicotinonitrile derivatives with leaving groups at both the C-2 and C-4 positions (e.g., 2,4-dichloronicotinonitrile), the regioselectivity of the SNAr reaction is a critical consideration.

The C-2 and C-6 positions of the pyridine ring are the most electron-deficient and, therefore, the most activated towards nucleophilic attack. The presence of a leaving group, such as a halogen, at the C-2 position makes it a prime site for substitution. For instance, the reaction of 2-chloronicotinonitrile with thiophenol in the presence of a base readily affords this compound.

In cases like 4,6-dichloronicotinonitrile, while both the C-4 and C-6 positions bear leaving groups, the C-2 position can also be subject to substitution depending on the reaction conditions and the nature of the nucleophile. However, palladium-catalyzed amination has been shown to proceed with high regioselectivity at the C-2 position of 4,6-dichloronicotinonitrile. researchgate.netsorbonne-universite.fr This highlights that while the inherent electronics of the nicotinonitrile ring favor attack at C-2 and C-6, the specific substitution pattern and reaction methodology play a crucial role in determining the final regiochemical outcome. researchgate.netsorbonne-universite.frresearchgate.net Quantum mechanical calculations can be employed to predict the regioselectivity of SNAr reactions on substituted pyrimidines and pyridines, accounting for both electronic and steric effects. wuxiapptec.comwuxiapptec.com

One-pot, multi-component reactions offer an alternative route to substituted nicotinonitriles. For example, the four-component condensation of an aromatic aldehyde, acetophenone (B1666503), malononitrile (B47326), and a thiol can produce 4,6-diaryl-2-(arylthio)nicotinonitriles. rhhz.net In this case, the 2-thioaryl group is introduced as part of the cyclization process that forms the pyridine ring.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. researchgate.net In the first step, the nucleophile (thiophenolate anion) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. frontiersin.org This step is typically the rate-determining step of the reaction. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is a key factor influencing the reaction rate. The electron-withdrawing nitrile group in nicotinonitrile plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

Recent studies, however, have provided evidence for concerted mechanisms in some SNAr reactions, challenging the traditional two-step model. researchgate.net The exact mechanism, whether stepwise or concerted, can be influenced by factors such as the nature of the solvent, the nucleophile, the leaving group, and any substituents on the aromatic ring. researchgate.netfrontiersin.org For instance, kinetic studies of SNAr reactions involving biothiols have suggested a mechanism that is on the borderline between concerted and stepwise pathways. frontiersin.org In some cases, computational analyses are necessary to fully understand the intricate mechanistic details and the factors governing regioselectivity. wuxiapptec.comwuxiapptec.com

Regioselectivity of S<sub>N</sub>Ar at C-2 Position of Nicotinonitriles

Metal-Catalyzed C-S Cross-Coupling Methodologies for Thioether Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds, including the C-S bond of aryl thioethers. nih.gov These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Palladium and copper are the most commonly employed metals for catalyzing C-S cross-coupling reactions. nih.gov These reactions typically involve the coupling of an aryl halide or pseudohalide with a thiol. For the synthesis of this compound, this would involve the reaction of a 2-halonicotinonitrile with thiophenol in the presence of a suitable metal catalyst, ligand, and base.

Recent advancements have also explored the use of other transition metals like nickel. uni-regensburg.de For example, a nickel-catalyzed method using visible light has been developed for the synthesis of thioethers, which can be scaled up using continuous flow technology. uni-regensburg.de Additionally, transition metal-catalyzed reactions can utilize thioesters as coupling partners, providing an alternative route to thioethers. sioc-journal.cn

Table 1: Comparison of Metal-Catalyzed C-S Cross-Coupling Reactions

| Catalyst System | Substrates | Key Features |

|---|---|---|

| Palladium-based | Aryl halides/pseudohalides and thiols | Well-established, versatile, high yields |

| Copper-based | Aryl halides and thiols | Often more economical than palladium |

| Nickel/Visible Light | Aryl halides and thiols | Utilizes photoredox catalysis, can be performed under acidic conditions |

Organocatalytic Approaches to Aryl Thioether Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for promoting various chemical transformations. riosresearchgroup.com In the context of aryl thioether synthesis, organocatalytic methods provide a metal-free alternative to the more traditional metal-catalyzed cross-coupling reactions. mdpi.com

These reactions often proceed through different mechanisms than their metal-catalyzed counterparts. For example, organocatalytic multicomponent reactions can lead to the formation of densely functionalized pyridines, including those with thioether substituents. researchgate.net While still a developing area compared to metal catalysis, organocatalytic approaches hold promise for the synthesis of this compound and its analogues, particularly for the construction of chiral derivatives.

Thiol Surrogate and Thiol-Free Synthetic Protocols

The use of volatile and often malodorous thiols can be a significant drawback in organic synthesis. This has spurred the development of synthetic protocols that utilize thiol surrogates or are entirely thiol-free.

Visible-light-driven reactions have shown promise in this area. For instance, a method involving an electron-donor-acceptor (EDA) complex has been developed for the synthesis of thio-functionalized pyridines. rsc.orgresearchgate.net Another approach utilizes a thiyl-radical-triggered pathway under visible or solar light to synthesize multi-substituted pyridines. researchgate.netrsc.org These photochemical methods can often be performed under mild conditions and offer unique reactivity patterns.

Photochemical and Radical-Mediated Routes to this compound Derivatives

Recent advancements have demonstrated the utility of photochemical and radical-mediated reactions for the synthesis of this compound and its analogues. These methods offer alternative pathways that can provide access to unique structural motifs.

A notable example is the light-triggered synthesis of thio-functionalized pyridines. This method utilizes γ-ketodinitriles and thiols with Eosin (B541160) Y as a photocatalyst. researchgate.net The reaction proceeds through the selective attack at one of the cyano groups. researchgate.net Specifically, the synthesis of 4,6-diphenyl-2-(phenylthio)nicotinonitrile has been achieved with a 70% yield when the reaction is performed in sunlight. researchgate.netrsc.org A large-scale synthesis (5 mmol) under irradiation from green LEDs in DMSO at room temperature for 3 hours yielded the same product in 64% yield. researchgate.netrsc.org The reaction mechanism is proposed to involve a visible/solar-light-induced electron-donor-acceptor (EDA) complex which mediates a radical cyclization between (E)-2-(1,3-diarylallylidene)malononitriles and thiophenols. researchgate.netrsc.org Mechanistic studies, including on-off light experiments, have been conducted to support the proposed pathway. researchgate.net

The generation of aryl radicals from aryl hydrazines catalyzed by iodine in the air has also been explored for the arylation of substituted 1,4-naphthoquinones, a related class of compounds. nih.gov While not directly applied to this compound, this method highlights the potential of radical-based strategies in the synthesis of complex aromatic systems. nih.gov

Furthermore, the irradiation of halogenated thiophene (B33073) derivatives in a benzene (B151609) solution has been shown to produce phenyl-substituted thiophenes, indicating that photochemical methods can be effective for creating carbon-carbon bonds in sulfur-containing heterocyclic systems. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of nicotinonitrile derivatives. acs.orgscielo.br

A significant focus in green synthesis is the development of efficient and recyclable catalysts. Nanomagnetic metal-organic frameworks (MOFs) have emerged as promising catalysts for the synthesis of nicotinonitrile derivatives. bohrium.comnih.govresearchgate.netacs.orgnih.gov

One such catalyst, Fe3O4@MIL-53(Al)-N(CH2PO3)2, has been synthesized and characterized for its use in the four-component reaction of 3-oxo-3-phenylpropanenitrile or 3-(4-chlorophenyl)-3-oxopropanenitrile, ammonium (B1175870) acetate (B1210297), acetophenone derivatives, and various aldehydes. bohrium.comnih.govacs.orgnih.gov This reaction proceeds via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. bohrium.comresearchgate.net The key advantages of this nanomagnetic MOF catalyst include its high stability, large surface-to-volume ratio, and easy separation from the reaction mixture using an external magnet, allowing for its recyclability and reuse. bohrium.comresearchgate.netacs.orgnih.gov The synthesis of a wide range of nicotinonitrile derivatives using this catalyst has been achieved in excellent yields (68–90%) with short reaction times (40–60 minutes). bohrium.comnih.govresearchgate.netacs.orgnih.gov

The catalyst's structure and stability have been confirmed through various analytical techniques, including FT-IR, XRD, SEM, TGA-DTG, and VSM. nih.govresearchgate.net

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. acs.org Several studies have focused on developing solvent-free or reduced-solvent conditions for the synthesis of this compound and its analogues.

The aforementioned nanomagnetic MOF-catalyzed synthesis of nicotinonitriles is performed under solvent-free conditions at 110 °C. bohrium.comnih.govacs.org A comparison with various organic solvents such as n-hexane, methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, DMF, and chloroform (B151607) showed that the solvent-free condition provided the best results. nih.govacs.org

Another approach involves a one-pot, four-component reaction between aromatic aldehydes, acetophenone, malononitrile, and thiols using the non-ionic surfactant Triton X-100 in aqueous micellar media. rhhz.net This method provides a greener alternative to conventional organic solvents. However, it was noted that under completely solvent-free conditions at 100 °C, no product was formed for the synthesis of 4,6-diaryl-2-(arylthio)nicotinonitriles. rhhz.net

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free and often more energy-efficient synthetic route. scielo.br While specific applications to this compound are not extensively documented in the provided results, the mechanochemical synthesis of other nitrogen-containing heterocycles, such as 3-aminopyrrolidine-2,5-dione (B1193966) derivatives and azine derivatives bearing an indole (B1671886) moiety, has been successfully demonstrated. nih.govmdpi.com These examples highlight the potential of mechanochemistry as a green synthetic tool for nicotinonitrile derivatives. nih.govmdpi.com

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly reduce reaction times and often improve yields. researchgate.net This method has been successfully applied to the synthesis of various nicotinonitrile derivatives. tandfonline.comresearchgate.netscilit.comresearchgate.netekb.eg

For instance, the synthesis of nicotinonitrile and/or arene-linked bis(chromene-thiazoles) was achieved by microwave irradiation at 100 °C for 40–90 minutes in dioxane, yielding products in 84–95% yields. tandfonline.comresearchgate.net Another study reports a novel method for the synthesis of nicotinonitrile and diazepin derivatives under microwave irradiation. scilit.com Sterically hindered 2,4-disubstituted 3-(5-tetrazolyl)pyridines have also been synthesized from the corresponding nicotinonitriles using microwave technology. researchgate.net

A review on the chemistry of nicotinonitriles highlights several microwave-assisted syntheses, including the preparation of coumarin (B35378) derivatives containing a cyanopyridine nucleus. ekb.eg

Mechanochemical Synthesis Approaches

Synthesis of Diverse this compound Derivatives

The synthesis of a wide array of this compound derivatives with varying substitution patterns is crucial for exploring their structure-activity relationships. Numerous synthetic strategies have been developed to achieve this diversity.

A one-pot, four-component condensation of acetophenone, arylaldehydes, arylthiols, and malononitrile in the presence of Triton X-100 in aqueous micelles has been used to synthesize a series of 4,6-diaryl-2-(arylthio)nicotinonitriles. rhhz.net This method has been applied to various aryl aldehydes and thiols with both electron-donating and electron-withdrawing groups. rhhz.net

The synthesis of 2-(benzylamino)-4-substituted-5-(thio)nicotinonitriles has also been reported, with purification achieved through flash chromatography. nih.gov For example, compounds such as 2-(benzylamino)-4-(4-chlorophenyl)-5-((4-methoxyphenyl)thio)nicotinonitrile and 2-(benzylamino)-4-methyl-5-((4-nitrophenyl)thio)nicotinonitrile have been prepared in high yields. nih.gov

Furthermore, new diaryl-3-cyano-1H-pyridinone derivatives have been synthesized and subsequently converted to their chloro derivatives, which can then be further functionalized. chem-soc.si Other derivatives, such as those containing a furan (B31954) moiety or linked to pyridoxine, have also been synthesized and investigated. tandfonline.comekb.eg The synthesis of nicotinonitrile derivatives with different substituents at the 2- and 4-positions, such as 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile, has also been accomplished. eurjchem.com

The following table provides examples of synthesized this compound derivatives and the reported yields.

| Compound Name | Substituents | Yield (%) | Reference |

| 4,6-Diphenyl-2-(phenylthio)nicotinonitrile | R1=Phenyl, R2=Phenyl, R3=Phenyl | 70 (sunlight), 64 (LED) | researchgate.netrsc.org |

| 2-(Benzylamino)-4-(4-chlorophenyl)-5-((4-methoxyphenyl)thio)nicotinonitrile | R1=Benzylamino, R2=4-Chlorophenyl, R3=4-Methoxyphenylthio | 89 | nih.gov |

| 2-(Benzylamino)-4-methyl-5-((4-nitrophenyl)thio)nicotinonitrile | R1=Benzylamino, R2=Methyl, R3=4-Nitrophenylthio | 99 | nih.gov |

| 2-(Benzylamino)-4-(4-chlorophenyl)-5-((2,2,2-trifluoroethyl)thio)nicotinonitrile | R1=Benzylamino, R2=4-Chlorophenyl, R3=2,2,2-Trifluoroethylthio | 88 | nih.gov |

| 4,6-Dimethyl-2-(β-D-arabinofuranosylthio)nicotinonitrile | R1=β-D-Arabinofuranosylthio, R2=Methyl, R3=Methyl | 77 | nih.gov |

| 4-(4-Fluorophenyl)-6-(2,4-dichlorophenyl)-2-hydrazinylnicotinonitrile | R1=Hydrazinyl, R2=4-Fluorophenyl, R3=2,4-Dichlorophenyl | Not specified | mdpi.com |

| 4-Aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile series | Various aryl groups at R2 | Not specified in abstract | eurjchem.com |

Functionalization of the Phenyl Substituent

Modifications to the phenyl ring of the 2-(phenylthio) group or the sulfur atom itself can be achieved through various synthetic methods. These alterations allow for the fine-tuning of the molecule's steric and electronic properties.

Another method for functionalizing the phenylthio group is through oxidation of the sulfur atom. The sulfide (B99878) in this compound can be oxidized to a sulfoxide (B87167) or sulfone. For example, the oxidation of 4,6-diphenyl-2-(phenylthio)nicotinonitrile with meta-chloroperoxybenzoic acid (mCPBA) has been reported. rsc.org This transformation changes the oxidation state and geometry of the sulfur linker, which can significantly impact the molecule's biological activity and physical properties.

| Starting Material | Reagent(s) | Product | Research Finding |

| (E)-2-(1,3-diphenylallylidene)malononitrile & 4-methoxybenzenethiol | Benzylamine | 2-(benzylamino)-5-((4-methoxyphenyl)thio)-4-phenylnicotinonitrile | Synthesis of an analogue with a substituted phenylthio group. nih.gov |

| 4,6-diphenyl-2-(phenylthio)nicotinonitrile | mCPBA | 4,6-diphenyl-2-(phenylsulfonyl)nicotinonitrile | Oxidation of the sulfide to a sulfone functionalizes the thioether linkage. rsc.org |

Derivatization of the Nicotinonitrile Core (e.g., Pyridine Ring, Nitrile Group)

The nicotinonitrile core, comprising the pyridine ring and the nitrile group, is a versatile platform for extensive derivatization.

Pyridine Ring Modifications:

The pyridine ring of this compound can be functionalized at various positions. A key strategy involves the displacement of the phenylthio group, which can act as a leaving group in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions have been successfully employed to replace the phenylthio moiety with various organic groups. uni-muenchen.de For example, the reaction of this compound with organozinc reagents (a Negishi-type coupling) in the presence of a palladium acetate catalyst and S-Phos ligand provides functionalized nicotinonitriles in high yields. uni-muenchen.de This method demonstrates the utility of the phenylthio group as a handle for introducing complexity to the pyridine C2-position. uni-muenchen.de

Furthermore, the pyridine ring can be substituted at other positions, such as C4 and C6. Syntheses starting from γ-ketodinitriles and thiols can yield 4,6-disubstituted-2-(phenylthio)nicotinonitriles. researchgate.net Additionally, precursors like 2-chloronicotinonitriles are valuable intermediates for derivatization. acs.orgresearchgate.net These chloro-derivatives readily react with nucleophiles, such as amines, to afford substituted aminonicotinonitriles. acs.org

Nitrile Group Transformations:

The nitrile (cyano) group is a highly valuable functional group due to its ability to be converted into a wide array of other functionalities. researchgate.net In the context of nicotinonitrile derivatives, the nitrile group can undergo reactions such as the Pinner synthesis. chem-soc.si Treatment with hydrogen chloride in an alcoholic solvent transforms the nitrile into a chloroimidate intermediate. chem-soc.si This intermediate can then be trapped or further reacted to yield derivatives like amides, esters, or amidines, effectively modifying the C3-position of the pyridine ring. chem-soc.si For example, this method has been used to prepare 2-(methylamino)nicotinonitrile (B1314041) derivatives from their nitrile precursors. chem-soc.si

| Starting Material | Reagent(s) | Product Class | Derivatization Site | Research Finding |

| This compound | 3-(Ethoxycarbonyl)benzylzinc chloride, Pd(OAc)₂, S-Phos | 2-Substituted nicotinonitrile | Pyridine Ring (C2) | The phenylthio group is displaced in a Pd-catalyzed cross-coupling reaction. uni-muenchen.de |

| 2-Chloronicotinonitrile derivatives | n-Octyl amine | 2-Aminonicotinonitrile derivatives | Pyridine Ring (C2) | Nucleophilic substitution of the chloro group allows for the introduction of amine functionalities. acs.org |

| 4-[6-(dimethylamino)-2-naphthyl]-2-chloronicotinonitrile | 1. HCl, MeOH2. MeNH₂ | 2-(Methylamino)nicotinonitrile derivative | Nitrile Group (C3) | Pinner reaction converts the nitrile group into an amino functionality via a chloroimidate intermediate. chem-soc.si |

Mechanistic Investigations and Chemical Reactivity of 2 Phenylthio Nicotinonitrile

Reaction Mechanism Elucidation in 2-(Phenylthio)nicotinonitrile Formation

The synthesis of this compound and its derivatives can be achieved through several mechanistic pathways, including multi-component reactions, photocatalyzed processes, and nucleophilic aromatic substitution.

One of the most efficient methods is the one-pot, four-component condensation of an aromatic aldehyde, acetophenone (B1666503), malononitrile (B47326), and a thiol. rhhz.net This reaction, often conducted in an aqueous micellar medium using a surfactant like Triton X-100, proceeds through a series of tandem reactions. The proposed mechanism begins with a Knoevenagel condensation between the aldehyde and malononitrile, which is followed by a Michael-type addition of a thiol. The resulting adduct then undergoes another Michael addition with a second molecule of malononitrile, leading to a dihydropyridine (B1217469) intermediate. Subsequent aromatization through the loss of a hydrogen molecule yields the final 2-amino-4-aryl-6-(arylthio)pyridine-3,5-dicarbonitrile product. researchgate.net A similar strategy can be employed to synthesize 4,6-diaryl-2-(arylthio)nicotinonitriles. rhhz.net

Visible-light-driven methods offer an alternative green chemistry approach. A reaction using a γ-ketodinitrile, a thiol, and eosin (B541160) Y as a photocatalyst can produce thio-functionalized pyridines. researchgate.net This process is triggered by the formation of a thiyl radical, which initiates a cascade of reactions leading to the pyridine (B92270) ring. researchgate.netrsc.org Mechanistic studies, including on-off light experiments, confirm that the reaction is light-dependent and that the photocatalyst is crucial for the generation of the key thiyl radical intermediate. researchgate.netrsc.org Another light-driven approach involves the formation of an electron-donor-acceptor (EDA) complex between a dicyano-diene and a thiol, which initiates the cyclization process. rsc.org

A more traditional approach involves the nucleophilic aromatic substitution (SNAr) pathway. For instance, derivatives of this compound can be synthesized from precursors like 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile by reacting them with appropriate thiophenols. clockss.org In this mechanism, the thiolate anion acts as a nucleophile, displacing the bromide leaving group on the electron-deficient pyridine ring.

Table 1: Mechanistic Pathways for this compound Formation

| Mechanistic Pathway | Key Reactants | Conditions | Key Features |

|---|---|---|---|

| Four-Component Reaction | Aldehyde, Acetophenone, Malononitrile, Thiol | Triton X-100, Water, Room Temp. | High efficiency, one-pot synthesis, tandem Knoevenagel/Michael reactions. rhhz.netresearchgate.net |

| Photocatalyzed Radical Cyclization | γ-Ketodinitrile, Thiol | Eosin Y, Visible Light (e.g., green LEDs) | Thiyl-radical triggered mechanism, green chemistry approach. researchgate.netrsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Halonicotinonitrile, Thiophenol | Base | Classic substitution mechanism on an electron-poor aromatic ring. clockss.org |

Reactivity of the Nitrile Functionality in this compound

The nitrile (-C≡N) group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, including hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (nicotinic acid derivative). The mechanism for acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide furnishes the carboxylic acid. libretexts.orgpressbooks.pub

Reduction: The nitrile group is readily reduced to a primary amine (aminomethylpyridine derivative). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.orgpressbooks.pub The resulting dianion is then protonated during aqueous workup to give the primary amine. pressbooks.pub For similar compounds, catalytic hydrogenation has also been noted as a method for this reduction.

Reaction with Organometallic Reagents: The addition of Grignard reagents or organolithium reagents to the nitrile group provides a route to ketones. The organometallic reagent adds to the electrophilic nitrile carbon to form an imine anion salt. This intermediate is then hydrolyzed during the workup to produce the corresponding ketone. libretexts.orgpressbooks.pub

Ritter Reaction: The nitrile can act as a nucleophile in the Ritter reaction. In the presence of a strong acid, a stable carbocation can be generated from an alcohol or alkene, which is then trapped by the nitrile's nitrogen atom. This forms a nitrilium ion intermediate that, upon hydrolysis, yields an N-substituted amide. organic-chemistry.org

Table 2: Key Reactions of the Nitrile Group

| Reaction | Reagents | Product |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Reduction to Amine | 1. LiAlH₄ 2. H₂O | Primary Amine | | Reduction to Aldehyde | 1. DIBAL-H 2. H₂O | Aldehyde | | Reaction with Grignard Reagent | 1. R-MgBr 2. H₃O⁺ | Ketone |

Chemical Transformations and Derivatizations Initiated by the Pyridine Ring

The pyridine ring in this compound serves as a scaffold for further functionalization. While the ring itself is electron-deficient due to the nitrogen heteroatom and the nitrile group, specific positions can be targeted for chemical modification.

A significant transformation involves the palladium-catalyzed cross-coupling of the thioether. In a Negishi-type coupling, this compound can react with an organozinc reagent in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., S-Phos). uni-muenchen.de This reaction results in the cleavage of the C2-S bond and the formation of a new C-C bond at the 2-position of the pyridine ring, effectively replacing the phenylthio group. For example, reaction with 3-(ethoxycarbonyl)benzylzinc chloride yields the corresponding 2-substituted nicotinonitrile in high yield. uni-muenchen.de This demonstrates that the phenylthio group can act as a leaving group in transition-metal-catalyzed cross-coupling reactions, enabling significant structural diversification.

The nitrogen atom of the pyridine ring is a site of basicity and nucleophilicity, although its reactivity is attenuated by the electron-withdrawing nitrile group. It can potentially be targeted for N-oxidation or quaternization with alkylating agents, common reactions for pyridine derivatives.

Reaction Pathways of Sulfur Atom in the Thioether Linkage

The sulfur atom of the thioether linkage in this compound is a reactive center, primarily susceptible to oxidation and participating in bond-cleavage reactions.

Oxidation: The thioether can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This is a common reaction pathway for sulfur compounds. libretexts.org The oxidation state of the sulfur is increased from -2 in the thioether to 0 in the sulfoxide and +2 in the sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide. rsc.org The nucleophilicity of the sulfur atom, which dictates its reactivity towards oxidants, is influenced by the electronic nature of the attached aromatic rings. nih.gov For example, 4,6-diphenyl-2-(phenylthio)nicotinonitrile has been successfully oxidized to 4,6-diphenyl-2-(phenylsulfonyl)nicotinonitrile using mCPBA. rsc.org

C-S Bond Cleavage: As discussed in the previous section, the carbon-sulfur bond can be cleaved under transition-metal catalysis. The palladium-catalyzed Negishi coupling is a prime example where the C(pyridine)-S bond is broken to allow for the formation of a new C-C bond. uni-muenchen.de

Radical Reactions: The sulfur atom can also be involved in radical pathways. For instance, the cathodic reduction of related compounds like bromodifluoromethyl phenyl sulfide (B99878) generates a (phenylthio)difluoromethyl radical, indicating that radical species can be centered on or adjacent to the sulfur atom under specific electrochemical conditions. beilstein-journals.org Similarly, reactions with hydroxyl radicals can lead to one-electron oxidation at the sulfur atom, forming transient radical cations. mdpi.com

Table 3: Reactivity of the Thioether Sulfur Atom

| Reaction Pathway | Reagents/Conditions | Product/Intermediate | Description |

|---|---|---|---|

| Oxidation to Sulfoxide | mCPBA (1 equiv.) or H₂O₂ | 2-(Phenylsulfinyl)nicotinonitrile | Partial oxidation of the sulfur atom. |

| Oxidation to Sulfone | mCPBA (>2 equiv.) or H₂O₂ | 2-(Phenylsulfonyl)nicotinonitrile | Complete oxidation of the sulfur atom. rsc.org |

| C-S Bond Cleavage | Pd(OAc)₂, S-Phos, Organozinc reagent | 2-Substituted nicotinonitrile | Cleavage of the C-S bond via cross-coupling reaction. uni-muenchen.de |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Phenylthio Nicotinonitrile Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-(Phenylthio)nicotinonitrile. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ucl.ac.ukorganicchemistrydata.org

In the study of this compound derivatives, ¹H NMR spectra reveal the number of different types of protons, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). For instance, in the ¹H NMR spectrum of 4,6-diphenyl-2-(phenylthio)nicotinonitrile, the aromatic protons of the phenyl and pyridine (B92270) rings typically appear as a series of multiplets in the downfield region (δ 7.0-9.0 ppm). rhhz.net The specific chemical shifts and coupling constants (J values) allow for the precise assignment of each proton to its position on the aromatic rings. rhhz.netnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. organicchemistrydata.org These spectra, often recorded with proton decoupling to simplify the signals to singlets, show a distinct peak for each chemically non-equivalent carbon atom. hmdb.ca The chemical shift of a carbon nucleus is highly sensitive to its hybridization and the electronegativity of nearby atoms. For this compound derivatives, the carbon of the nitrile group (C≡N) is typically observed in the range of δ 117-118 ppm, while the carbons of the aromatic rings appear between δ 120-160 ppm. rhhz.net The carbon atom attached to the sulfur (C-S) also has a characteristic chemical shift.

The data obtained from these NMR experiments are crucial for confirming that a synthesis has yielded the correct isomer and for identifying the substitution patterns on the pyridine and phenyl rings.

Table 1: Representative NMR Data for 4,6-Diphenyl-2-(phenylthio)nicotinonitrile Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 8.69 | d, J = 7.5 | Aromatic Protons |

| ¹H | 7.97 | d, J = 8.0 | Aromatic Protons |

| ¹H | 7.84-7.25 | m | Aromatic Protons |

| ¹³C | 180.21, 160.21, 159.23 | - | Pyridine & Phenyl Ring Carbons |

| ¹³C | 139.54 - 121.41 | - | Pyridine & Phenyl Ring Carbons |

| ¹³C | 117.14 | - | Nitrile Carbon (C≡N) |

| ¹³C | 112.76, 101.34 | - | Pyridine & Phenyl Ring Carbons |

Data sourced from a study on the synthesis of 4,6-diaryl-2-(arylthio)nicotinonitriles. rhhz.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula, providing unequivocal confirmation of a compound's identity.

For this compound and its analogues, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate ions, which are then analyzed. rhhz.netrsc.org In ESI, the molecule is typically protonated to form an [M+H]⁺ ion, while EI often produces the molecular ion (M⁺). rhhz.netrsc.org For example, the calculated exact mass for the M⁺ ion of 4,6-diphenyl-2-(phenylthio)nicotinonitrile (C₂₄H₁₆N₂S) is 364.1011. An experimental HRMS measurement yielding a value extremely close to this, such as 364.1010, serves as strong evidence for the assigned structure. rhhz.net

Beyond accurate mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. The molecular ion can break apart in the mass spectrometer in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule. In the EI-MS spectrum of 4,6-diphenyl-2-(phenylthio)nicotinonitrile, a significant fragment is observed at m/z 255, which corresponds to the loss of the phenylthio radical. rhhz.net

Table 2: HRMS Data for Selected this compound Derivatives

| Compound | Formula | Ion Type | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 4,6-Diphenyl-2-(phenylthio)nicotinonitrile rhhz.net | C₂₄H₁₆N₂S | M⁺ | 364.1011 | 364.1010 |

| 6-(4-Fluorophenyl)-4-phenyl-2-(phenylthio)nicotinonitrile rhhz.net | C₂₄H₁₅FN₂S | M⁺ | 382.0916 | 382.0910 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govaps.org Absorption of IR radiation or scattering of light (Raman) occurs at specific frequencies corresponding to the energies of bond stretching, bending, and other molecular vibrations. vscht.cznist.gov These frequencies are characteristic of the functional groups present in the molecule, making IR and Raman spectroscopy excellent tools for functional group identification. derpharmachemica.com

In the analysis of this compound, the most prominent and diagnostic peak in the IR spectrum is the stretching vibration of the nitrile (C≡N) group. This vibration gives rise to a sharp, strong absorption band in the region of 2210-2240 cm⁻¹. rhhz.net The presence of this band is a clear indicator of the nitrile functionality.

Other important vibrations include the C=C and C=N stretching modes of the aromatic pyridine and phenyl rings, which typically appear in the 1400-1600 cm⁻¹ region. rhhz.netvscht.cz The C-S stretching vibration is generally weaker and appears at lower frequencies. C-H stretching vibrations of the aromatic rings are observed just above 3000 cm⁻¹. vscht.cz By analyzing the complete IR spectrum, a detailed fingerprint of the molecule's functional groups can be obtained. rhhz.net While Raman spectroscopy is less commonly reported in the surveyed literature for this specific compound, it can provide complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for 4,6-Diphenyl-2-(phenylthio)nicotinonitrile

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3105 | Medium |

| Nitrile (C≡N) Stretch | 2212 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | 1578, 1523, 1453 | Medium-Strong |

| C-H In-plane Bending | 1382, 1092 | Medium |

| C-H Out-of-plane Bending | 973, 866, 745, 729 | Strong |

Data obtained from KBr pellet analysis. rhhz.net

X-ray Crystallography for Solid-State Molecular Structure Determination

For derivatives of this compound, single crystals suitable for X-ray diffraction can be grown, for example, by slow evaporation from a solvent mixture. rsc.org The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. researchgate.net Software is used to solve the phase problem and generate an electron density map, from which the positions of the individual atoms can be determined. rsc.org

Table 4: Key Aspects of X-ray Crystallographic Analysis

| Parameter | Description | Significance |

|---|---|---|

| Space Group | Describes the symmetry of the crystal lattice. | Defines the arrangement of molecules in the unit cell. escholarship.org |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Provides fundamental information about the crystal packing. escholarship.org |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-S, C≡N). | Confirms bonding patterns and can indicate bond order or strain. escholarship.org |

| Bond Angles | The angles formed by three connected atoms. | Defines the local geometry and conformation of the molecule. escholarship.org |

| Torsion Angles | The dihedral angles that describe the rotation around a bond. | Determines the 3D shape and spatial relationship between substituents. |

Methodology involves data collection on a diffractometer using a specific radiation source (e.g., MoKα, λ = 0.71073 Å). rsc.org

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation and purity assessment of synthesized this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

For purification on a preparative scale, column chromatography is commonly employed. rsc.orgresearchgate.net The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane, is passed through the column. rsc.org Components separate based on their polarity, with less polar compounds generally eluting faster. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC), which provides a quick assessment of the mixture's composition and helps in identifying the fractions containing the pure product. rhhz.netrsc.org

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the final compound with high precision and sensitivity. ejgm.co.uk A reversed-phase C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of water, acetonitrile, and/or methanol. ejgm.co.uk The sample is injected into the system, and a detector, such as a photodiode array (PDA) or UV detector, records the signal as the components elute. ejgm.co.ukscirp.org A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The method can be validated to quantify the compound and detect impurities at very low levels. scirp.org

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,6-Diphenyl-2-(phenylthio)nicotinonitrile |

| 6-(4-Fluorophenyl)-4-phenyl-2-(phenylthio)nicotinonitrile |

| 4,6-Di(furan-2-yl)-2-(phenylthio)nicotinonitrile |

| Ethyl acetate |

| Hexane |

| Water |

| Acetonitrile |

| Methanol |

Theoretical and Computational Chemistry Studies on 2 Phenylthio Nicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule like 2-(Phenylthio)nicotinonitrile. researchgate.net These ab initio methods, particularly Density Functional Theory (DFT), are employed to determine the molecule's three-dimensional geometry, electronic distribution, and orbital energies. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. chemmethod.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial descriptor of the molecule's kinetic stability and chemical reactivity. chemmethod.com A smaller gap generally suggests higher reactivity. researchgate.net

For instance, in studies of related nicotinonitrile derivatives, DFT calculations have been used to analyze electronic transitions and energy levels, offering insights into their chemical reactivity and stability. researchgate.net These calculations help to understand how different substituents on the nicotinonitrile scaffold can alter the electronic properties and, consequently, the molecule's behavior. mdpi.com

Another important aspect analyzed through quantum chemical calculations is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This information is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. sciencepublishinggroup.comnih.gov In related nicotinonitrile compounds, MEP analysis has been used to identify the reactive sites and understand the interactions with biological targets. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for a Related Nicotinonitrile Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

| Note: The values in this table are hypothetical and for illustrative purposes only, as specific data for this compound is not available. They represent typical values that would be calculated for a similar heterocyclic compound. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. uomustansiriyah.edu.iq This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

For a compound like this compound, molecular docking studies would involve placing the molecule into the active site of a specific biological target. The process calculates a "docking score," which estimates the binding affinity, and reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

While no specific molecular docking studies for this compound were found, research on analogous compounds, such as 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles, has demonstrated the utility of this approach. nih.gov These studies have successfully identified key amino acid residues involved in the binding and have provided a rationale for the observed biological activities, such as α-glucosidase inhibition. researchgate.netresearchgate.net For example, in silico studies on these related nicotinonitriles have examined their binding modes with the active site residues of enzymes, helping to understand their inhibitory mechanisms. nih.gov

Table 2: Example of Molecular Docking Results for a Related Nicotinonitrile with a Target Enzyme

| Parameter | Result | Details |

| Target Enzyme | α-Glucosidase | An enzyme involved in carbohydrate metabolism. |

| Docking Score | -8.5 kcal/mol | Indicates a favorable binding affinity. |

| Key Interactions | Hydrogen bonds with ASP215, GLU305; Pi-Alkyl interaction with PHE178 | Specific amino acid residues in the active site that stabilize the complex. |

| Note: This table is a representative example based on studies of similar compounds and does not reflect actual results for this compound. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. emerald.com This technique is used to study the conformational flexibility of ligands and proteins, the stability of ligand-protein complexes, and the thermodynamics of binding. chemmethod.com

An MD simulation of this compound would involve placing it in a simulated physiological environment (typically a box of water molecules with ions) and calculating the forces between atoms to model their movements. This can reveal the most stable conformations of the molecule and how it might adapt its shape upon binding to a target.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. chemmethod.com By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the complex remains stable. researchgate.net Furthermore, MD simulations can be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. emerald.com Although no specific MD simulation studies on this compound have been published, this method is a standard and powerful tool for validating docking results and gaining a deeper understanding of the binding process for any potential drug candidate. aging-us.com

In Silico Screening for New Biological Activities and Lead Identification

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity. This approach can be either ligand-based or structure-based.

In a ligand-based approach, a known active molecule is used as a template to find other molecules with similar properties. In a structure-based approach, molecular docking is used to "screen" a large number of compounds against a specific biological target.

For this compound, in silico screening could be employed to predict its potential biological targets and activities. By screening it against a panel of known drug targets, it might be possible to identify potential new therapeutic applications.

Studies on related nicotinonitrile derivatives have utilized in silico screening to discover novel enzyme inhibitors. researchgate.netnih.govresearchgate.net These studies demonstrate that computational screening can effectively narrow down a large number of compounds to a smaller, more manageable set for further experimental testing, thus accelerating the drug discovery process.

Research on Biological Activity and Medicinal Chemistry of 2 Phenylthio Nicotinonitrile Scaffolds

Exploration of Diverse Pharmacological Activities of Nicotinonitrile and Sulfur Heterocycles

Nicotinonitrile and sulfur-containing heterocyclic compounds are recognized as privileged pharmacophores in drug discovery. researchgate.net Their electron-deficient nature and ability to participate in various biological interactions make them key components in the design of new bioactive molecules. researchgate.net The incorporation of a phenylthio group into the nicotinonitrile framework has been shown to modulate and enhance a variety of biological effects.

Anticancer Research and Antineoplastic Potential

Derivatives of 2-(phenylthio)nicotinonitrile have demonstrated significant potential as anticancer agents, with research highlighting their activity against various cancer cell lines.

One area of focus has been the development of Pim kinase inhibitors. Pim kinases are a family of serine/threonine kinases that are overexpressed in several types of cancer and play a crucial role in cell survival and proliferation. nih.gov Certain nicotinonitrile derivatives have been identified as potent inhibitors of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). For instance, compound 8e exhibited sub-micromolar inhibitory concentrations (IC₅₀ ≤ 0.28 μM) against these kinases, comparable to the broad-spectrum kinase inhibitor Staurosporine. nih.gov Mechanistic studies revealed that these compounds can induce apoptosis, or programmed cell death, in cancer cells. For example, compounds 8c and 8e were shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in HepG2 liver cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of the intrinsic apoptotic pathway. Furthermore, these compounds were found to increase the expression of p53 and caspase-3, both critical players in the apoptotic cascade. nih.gov

Another target of interest for nicotinonitrile derivatives is the RET tyrosine kinase, a receptor tyrosine kinase implicated in the development of certain cancers. nih.gov Researchers have synthesized and evaluated a series of 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile analogs as RET inhibitors. nih.gov Among these, 2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-thienyl)pyridine-3,5-dicarbonitrile (13g) emerged as a submicromolar inhibitor of RET, demonstrating selectivity over other kinases like ALK and ABL. nih.gov This compound also showed antiproliferative activity against both RET-dependent and RET-independent cancer cell lines. nih.gov

The epidermal growth factor receptor (EGFR) is another well-established target in cancer therapy. Selenoazo dyes derived from a nicotinonitrile scaffold, specifically compounds 12a and 12b , have been identified as potent EGFR inhibitors with IC₅₀ values of 0.301 µM and 0.123 µM, respectively. nih.gov These compounds displayed significant cytotoxicity against prostate (PC-3) and osteosarcoma (MG-63) cancer cell lines, with IC₅₀ values ranging from 2.59 ± 0.02 µM to 3.93 ± 0.23 µM, which was more potent than the standard chemotherapeutic drug doxorubicin (B1662922) in the same cell lines. nih.gov

Furthermore, some nicotinonitrile derivatives have been investigated as tubulin polymerization inhibitors. ekb.eg Tubulin is a key component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis. Compound 17 , a dual inhibitor of Aurora kinases and tubulin polymerization, demonstrated potent growth inhibition of HCT116 colon cancer cells with an IC₅₀ value of 0.001 µM. ekb.eg

The following table summarizes the anticancer activity of selected this compound derivatives and related compounds.

| Compound/Derivative | Target | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |

| 8e | Pim-1, Pim-2, Pim-3 Kinases | HepG2, MCF-7 | ≤ 0.28 μM | nih.gov |

| 8c | Pim Kinases | HepG2, MCF-7 | Sub-micromolar | nih.gov |

| 13g | RET Tyrosine Kinase | RET-dependent & independent lines | Sub-micromolar | nih.gov |

| 12a | EGFR | PC-3, MG-63 | 0.301 µM (EGFR), 2.59-3.93 µM (cells) | nih.gov |

| 12b | EGFR | PC-3, MG-63 | 0.123 µM (EGFR), 2.59-3.93 µM (cells) | nih.gov |

| 17 | Aurora Kinases, Tubulin | HCT116 | 0.001 µM | ekb.eg |

| Thieno[2,3-c]pyridine 6i | Hsp90 (in silico) | MCF-7 | 95.33% inhibition at 100 µM | mdpi.com |

| Thieno[2,3-c]pyridine 6j, 6k | Hsp90 (in silico) | RKO | 96.78%, 96.14% inhibition at 100 µM | mdpi.com |

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The this compound scaffold has also been a source of compounds with promising antimicrobial properties, including antibacterial, antifungal, and antiviral activities.

Antibacterial and Antifungal Activity:

Several studies have reported the synthesis of nicotinonitrile derivatives with significant activity against a range of bacterial and fungal pathogens. For instance, some newly synthesized pyridinone derivatives have shown potent antimicrobial activity. chem-soc.siresearchgate.net Thiazole-pyridine hybrids have also been found to be effective against various strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus flavus, and Candida albicans.

In one study, a series of 1,2,3-triazole nucleosides based on functionalized nicotinonitriles demonstrated good in vitro antibacterial activity against Staphylococcus aureus, Micrococci luteus, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. Another study highlighted that pyridonethiols showed potent inhibition of B. subtilis, with some derivatives being twice as potent as the standard drug Ampicillin.

The following table summarizes the antimicrobial activity of selected nicotinonitrile derivatives.

| Compound/Derivative | Organism(s) | Activity (MIC) | Reference |

| Pyridonethiols 89b, 89c | Bacillus subtilis | 0.12 μg/mL | |

| Thiazole-pyridine hybrids 94a-c | Various bacteria and fungi | Effective | |

| 1,2,3-Triazole nucleosides 131a-b, 132 | Various bacteria and fungi | Good in vitro activity | |

| Pyridine-triazoles 127i-k | Various bacteria and fungi | Excellent | |

| 2-(phenylthio) benzoylarylhydrazone 4g | Mycobacterium tuberculosis H37Rv | IC₉₀ = 2.96 μg/mL | nih.gov |

Antiviral Activity:

Research has also explored the antiviral potential of this compound derivatives. Notably, compounds 5b (a pyrimidine-based thioglycoside) and 11 (4,6-Dimethyl-2-(β-d-arabinoofuranosylthio) Nicotinonitrile) have shown significant activity against Coxsackie virus B4 and Herpes Simplex Virus type 1 (HSV-1). nih.gov For Coxsackie virus B4, compound 5b had a 50% cytotoxic concentration (CC₅₀) of 17 µ g/100 µL and a 50% inhibitory concentration (IC₅₀) of 4.5 µ g/100 µL, while compound 11 had a CC₅₀ of 20 µ g/100 µL and an IC₅₀ of 6.0 µ g/100 µL. nih.gov Against HSV-1, compound 5b showed a CC₅₀ of 17 µ g/100 µL and an IC₅₀ of 6.3 µ g/100 µL, and compound 11 had a CC₅₀ of 16 µ g/100 µL and an IC₅₀ of 6.6 µ g/100 µL. nih.gov Furthermore, the combination of compound 11 with the antiviral drug acyclovir (B1169) resulted in a synergistic effect against HSV-1. nih.gov

Anti-inflammatory Activity Investigations

The anti-inflammatory potential of nicotinonitrile derivatives has also been investigated. The core structure is recognized for its role in developing anti-inflammatory agents. chem-soc.si While specific studies focusing solely on the anti-inflammatory activity of this compound are limited in the provided context, the broader class of nicotinonitriles is known to possess these properties. longdom.org The general anti-inflammatory potential of this class of compounds suggests that this compound derivatives could be promising candidates for further investigation in this area.

Enzyme Inhibition Studies (e.g., α-glucosidase, tyrosinase, urease, protein kinases)

Derivatives of this compound have been extensively studied as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

α-Glucosidase Inhibition:

α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes mellitus by delaying the absorption of carbohydrates from the small intestine. nih.gov A series of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several of these compounds showed significantly greater inhibitory potential than the standard drug acarbose (B1664774) (IC₅₀ = 750 ± 10 µM). nih.gov Notably, compound 7 exhibited an IC₅₀ of 55.6 ± 0.3 µM, making it thirteen times more potent than acarbose. nih.gov Kinetic studies revealed that compound 7 acts as a competitive inhibitor of the enzyme. nih.gov Another study on nicotinonitrile derivatives reported a compound with an IC₅₀ of 27.09 ± 0.12 μM against α-glucosidase, which was also more potent than acarbose (IC₅₀ = 40.00 ± 0.70 μM). researchgate.net

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are used in cosmetics for skin whitening and in the food industry to prevent browning. researchgate.net Nicotinonitrile derivatives have been investigated as tyrosinase inhibitors. In one study, compound 16 was identified as the most effective tyrosinase inhibitor in a series, with an IC₅₀ value of 10.55 ± 0.08 μM, which was more potent than the standard inhibitor kojic acid (IC₅₀ = 16.9 ± 1.30 μM). researchgate.net

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens such as Helicobacter pylori. researchgate.net Some nicotinonitrile derivatives have shown promising urease inhibitory activity. For example, one compound displayed good urease inhibition with an IC₅₀ of 33.04 ± 0.70 μM, although it was less active than the standard acetohydroxamic acid (IC₅₀ = 27.00 ± 0.50 μM). researchgate.net

Protein Kinase Inhibition:

As discussed in the anticancer section, this compound derivatives have been identified as potent inhibitors of protein kinases such as Pim kinases and RET tyrosine kinase. nih.govnih.gov This highlights their potential as targeted therapies in oncology.

The following table summarizes the enzyme inhibitory activity of selected this compound derivatives.

| Compound/Derivative | Enzyme | Activity (IC₅₀) | Reference |

| Compound 7 | α-Glucosidase | 55.6 ± 0.3 µM | nih.gov |

| Nicotinonitrile Derivative | α-Glucosidase | 27.09 ± 0.12 μM | researchgate.net |

| Compound 16 | Tyrosinase | 10.55 ± 0.08 μM | researchgate.net |

| Nicotinonitrile Derivative | Urease | 33.04 ± 0.70 μM | researchgate.net |

| Compound 8e | Pim Kinases | ≤ 0.28 μM | nih.gov |

| Compound 13g | RET Tyrosine Kinase | Sub-micromolar | nih.gov |

| Compound 12b | EGFR | 0.123 µM | nih.gov |

Other Emerging Biological Activities

Beyond the well-established activities, research into this compound derivatives is uncovering other potential therapeutic applications. For example, some nicotinonitrile-based compounds have been investigated for their antioxidant properties. ekb.eg The cyano group attached to the pyridine (B92270) ring is thought to contribute to the scavenging of reactive oxygen species, which can protect cells from oxidative damage. ekb.eg

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound derivatives, SAR studies have provided valuable insights into how different structural modifications influence their pharmacological effects.

In the context of α-glucosidase inhibition , the substitution at the C4 position of the pyridine ring has a significant impact. researchgate.net Specifically, a para-hydroxyphenyl substitution at this position was found to be most favorable for α-glucosidase inhibitory activity. researchgate.net

For anticancer activity through Pim kinase inhibition, the nature of the substituent on the phenyl ring of the phenylthio group and the groups attached to the pyridine ring are critical. The presence of specific electron-withdrawing or electron-donating groups can significantly alter the potency and selectivity of the inhibitors. nih.gov

In the case of RET tyrosine kinase inhibitors , the substitution pattern on the thienyl group and the nature of the alkylsulfanyl chain at the 2-position of the nicotinonitrile scaffold were found to be key determinants of activity and selectivity. nih.gov

Regarding antimicrobial activity , for 2-(phenylthio) benzoylarylhydrazones, the presence of a 5-nitro-2-furyl or 5-nitro-2-thienyl moiety was crucial for their antimycobacterial activity against Mycobacterium tuberculosis. nih.gov

These SAR studies are instrumental in guiding the rational design of more potent and selective this compound-based therapeutic agents.

Rational Design and Synthesis of Bioactive Analogues

The development of bioactive analogues based on the this compound scaffold often employs rational design strategies aimed at targeting specific biological pathways or mimicking the structure of known active compounds. nih.govnih.gov A prominent strategy involves designing these molecules as mimics of natural products known to have potent biological activity, such as the tubulin inhibitor Combretastatin A-4. acs.orgacs.org This approach leverages the known pharmacophore of a successful drug to create novel structures with potentially improved properties.

Another key design strategy is the creation of hybrid molecules that combine the this compound core with other pharmacologically active moieties to target multiple pathways simultaneously. ekb.eg This multitarget approach is considered a promising strategy in drug discovery, particularly in cancer therapy. ekb.eg For instance, nicotinonitrile derivatives have been designed as dual inhibitors targeting enzymes like PIM-1 kinase and histone deacetylases (HDACs). ekb.eg

The synthesis of these analogues is often achieved through multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. nih.govresearchgate.net Common synthetic routes involve the condensation of reagents like substituted aldehydes, malononitrile (B47326), and thiols. chem-soc.si For example, 2-oxo-nicotinonitrile derivatives can be synthesized through the one-pot reaction of acetyl phenylpyrazole, appropriate aldehydes, and ethyl cyanoacetate (B8463686) under basic conditions. nih.gov Modifications can be systematically introduced; for instance, cyano-(2H)-pyridone intermediates can undergo nucleophilic substitution with various phenacyl halides to yield a library of nicotinonitrile derivatives. eurjchem.comgrafiati.com This synthetic flexibility is crucial for exploring the structure-activity relationships of the scaffold.

Impact of Substituent Variations on Biological Profiles

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyridine rings. Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic potential of this scaffold. acs.orgnih.gov

In the context of anticancer activity, substitutions on the phenylthio ring are critical. For analogues designed as tubulin inhibitors, the presence of specific groups can significantly influence their potency. For example, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives, which are structurally related to the this compound scaffold, show antiproliferative activity in the nanomolar range, and their effectiveness is modulated by substituents on the phenyl ring. acs.orgacs.orgresearchgate.net

Similarly, for nicotinonitrile derivatives targeting PIM-1 kinase, specific substitutions are key to their inhibitory power. A 4-(dimethylamino)phenyl group at the 4-position of the nicotinonitrile ring resulted in a potent inhibitor of PC-3 and HepG-2 cancer cell lines. ekb.eg In another series, replacing a flexible side chain with a rigid 4-phthalimidophenyl group produced sub-micromolar inhibitors of PIM-1 kinase. ekb.eg

The antioxidant activity of these compounds can also be tuned. A series of 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile derivatives were synthesized, and their radical scavenging effects were evaluated. eurjchem.com The results showed that the antioxidant capacity was influenced by the specific aryl group attached. eurjchem.com

The table below summarizes the impact of various substituents on the biological activities of nicotinonitrile derivatives based on several research findings.

| Scaffold/Derivative Class | Substituent Variation | Biological Activity | Key Findings & IC₅₀ Values |

| 6-(Aryl)-4-(4-(dimethylamino)phenyl)nicotinonitrile | Varied aryl group at position 6 | PIM-1 Kinase Inhibition, Anticancer | The 6-(4-chlorophenyl) derivative was the most potent PIM-1 kinase inhibitor (IC₅₀ = 0.47 µM) and showed strong cytotoxicity against PC-3 (IC₅₀ = 2.04 µM) and HepG-2 (IC₅₀ = 3.73 µM) cells. ekb.eg |

| 6-(4-benzamido/phthalimido)-nicotinonitrile | Flexible vs. Rigid side chain | PIM-1 Kinase Inhibition | Compounds with a rigid 4-phthalimidophenyl side chain were potent sub-micromolar inhibitors (IC₅₀ = 0.63 µM and 0.76 µM). ekb.eg |

| 4-Aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile | Varied aryl group at position 4 | Antioxidant | Derivatives with specific aryl groups (e.g., 2d, 2h, 2l) showed the highest radical scavenging effects. eurjchem.com |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates | Substituents on Phenyl Ring B | Tubulin Inhibition, Anticancer | Compounds with 3,4,5-trimethoxy (IC₅₀ = 0.012 µM on MCF7) or 3-bromo-4,5-dimethoxy (IC₅₀ = 0.008 µM on M21) substitutions were highly potent. acs.org |

IC₅₀: The concentration of a substance that causes 50% inhibition of a specific biological or biochemical function.

Investigations into Molecular Mechanisms of Action and Biological Targets

Research has identified several key molecular targets and mechanisms through which this compound derivatives exert their biological effects, particularly their anticancer properties. longdom.orgekb.eg

Tubulin Polymerization Inhibition: A significant mechanism of action for some nicotinonitrile analogues is the disruption of microtubule dynamics by inhibiting tubulin polymerization. ekb.eg These compounds often bind to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules. acs.orgresearchgate.net This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death). acs.orgacs.org The potency of this inhibition is often in the nanomolar range for highly optimized derivatives. acs.org

Protein Kinase Inhibition: The nicotinonitrile scaffold has proven to be a fertile ground for developing inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. ekb.eglongdom.org

PIM Kinases: Several studies have identified nicotinonitrile derivatives as potent inhibitors of PIM kinases (PIM-1, PIM-2, and PIM-3), a family of serine/threonine kinases that promote cell survival and proliferation. ekb.egbohrium.com Inhibition of PIM-1 kinase by these compounds has been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, as well as increasing active caspase-3 levels. nih.gov Some derivatives achieve PIM-1 inhibition with IC₅₀ values in the sub-micromolar range. ekb.eg

Receptor Tyrosine Kinases (RTKs): The scaffold has also been used to develop inhibitors of RTKs like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ekb.egekb.eg These receptors are key drivers of tumor growth, proliferation, and angiogenesis.

Dual-Target Inhibition: Leveraging the scaffold's versatility, researchers have designed dual inhibitors. For example, "horseshoe-shaped" nicotinonitrile derivatives have been developed as dual inhibitors of both c-Met and Pim-1 kinases, showing potent antiproliferative effects. nih.gov

The table below details some of the specific molecular targets identified for nicotinonitrile-based compounds.

| Target Enzyme/Protein | Mechanism of Action | Resulting Biological Effect |

| Tubulin | Binds to the colchicine (B1669291) site, inhibiting polymerization and disrupting microtubule dynamics. acs.orgacs.org | G2/M cell cycle arrest, apoptosis. acs.org |

| PIM-1 Kinase | Competitively inhibits kinase activity. ekb.egnih.gov | Induction of apoptosis via caspase activation and modulation of Bax/Bcl-2 ratio, cell cycle arrest. nih.govbohrium.com |

| c-Met Kinase | Inhibits kinase activity. nih.gov | Antiproliferative effects. nih.gov |

| VEGFR-2 | Inhibits tyrosine kinase activity. ekb.eg | Anti-angiogenesis, anticancer effects. ekb.eg |

| EGFR | Inhibits tyrosine kinase activity. ekb.eg | Antiproliferative effects. ekb.eg |

| Survivin | Inhibits survivin protein expression. longdom.org | Promotes caspase-mediated apoptosis. |

Preclinical and Clinical Research Prospects for this compound Derived Drug Candidates

Derivatives of the this compound scaffold have demonstrated significant promise in preclinical research, positioning them as potential candidates for further development. nih.gov Numerous analogues have shown potent in vitro cytotoxic activity against a variety of human cancer cell lines, including those of the breast, colon, and prostate. longdom.orgnih.gov Importantly, some of these compounds exhibit selectivity, showing lower cytotoxicity towards normal, non-cancerous cells, which is a critical characteristic for a potential therapeutic agent. nih.gov

For example, dual c-Met and Pim-1 inhibitors based on this scaffold showed good antiproliferative properties against HCT-116 colon tumor cells while having low cytotoxicity towards healthy fetal colon cells. nih.gov Furthermore, in silico studies, which use computer simulations to predict drug-like properties, have suggested that many of these derivatives possess favorable characteristics for oral bioavailability. nih.gov

Despite promising in vitro results, the path to clinical application involves overcoming significant hurdles. The transition from a laboratory "hit" to a clinical drug candidate requires extensive preclinical testing to evaluate pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and long-term safety. nih.govdntb.gov.ua Issues such as metabolic instability or unforeseen toxicity can halt the development of otherwise potent compounds. nih.gov

To date, while many derivatives have been synthesized and tested in academic and laboratory settings, there is no publicly available information indicating that a drug candidate based on the specific this compound scaffold has entered formal clinical trials. The existing research, however, provides a strong foundation and rationale for continued investigation and optimization of this versatile chemical scaffold for the development of new medicines. researchgate.netresearcher.life

Applications of 2 Phenylthio Nicotinonitrile in Materials Science and Other Fields

Optoelectronic and Photophysical Applications of Nicotinonitrile Derivatives

The delocalized π-electron systems inherent in nicotinonitrile derivatives make them attractive candidates for applications in optoelectronics. researchgate.net The strategic placement of electron-donating and electron-accepting groups allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths, making them suitable for light-sensitive materials. researchgate.netrhhz.net

Nonlinear optical (NLO) materials are crucial for technologies like laser frequency conversion and optical data processing. sioc-journal.cnfrontiersin.org Organic molecules, particularly those with a "push-pull" electronic structure (an electron donor and an electron acceptor connected by a π-conjugated bridge), often exhibit significant NLO responses. frontiersin.org Nicotinonitrile derivatives fit this profile well, with the cyano group acting as an excellent electron acceptor. researchgate.net

Research has shown that substituted pyridines, including nicotinonitriles, are promising candidates for NLO materials. rhhz.netresearchgate.net The delocalization of π-electrons across the molecule can be enhanced by specific substituents, leading to large molecular hyperpolarizabilities (β), a key measure of NLO activity. researchgate.netmdpi.com Theoretical and computational studies are often employed to predict the NLO properties of new organic structures, guiding the synthesis of materials with enhanced performance. frontiersin.orgmdpi.com While specific NLO data for 2-(Phenylthio)nicotinonitrile is not extensively documented in the provided results, the general class of 4,6-diaryl-2-(arylthio)nicotinonitriles has been identified as having potential for NLO applications. rhhz.net

Table 1: Examples of Nicotinonitrile Derivatives and Their NLO Potential

| Compound Class | Key Structural Features | NLO-Relevant Property | Reference |

| Substituted Nicotinonitriles | Cyano group (electron acceptor) on a pyridine (B92270) ring. | Potential for high molecular hyperpolarizability (β). | researchgate.net |

| 4,6-Diaryl-2-(arylthio)nicotinonitriles | Extended π-conjugation from aryl groups. | Investigated as potential NLO materials. | rhhz.net |

| Cyanopyridines from Chalcones | Intramolecular Charge Transfer (ICT) enhancement. | π-electron delocalization suitable for NLO applications. | researchgate.net |

This table is generated based on the potential applications discussed in the cited research for the broader class of nicotinonitrile derivatives.

Fluorescent materials are integral to technologies like organic light-emitting diodes (OLEDs) and biological imaging. researchgate.net Cyanopyridine derivatives are recognized as an excellent fluorescent core within π-conjugated systems. researchgate.net Their emission properties can be tuned to cover different parts of the electromagnetic spectrum, from the UV to the visible range. researchgate.net

For instance, certain cyanopyridine derivatives synthesized from chalcones are highly fluorescent in both solution and solid states, making them well-suited for OLED applications. researchgate.net The emission characteristics are influenced by the substituents; for example, the introduction of chloro and thiophene (B33073) groups can enhance emission intensity due to increased Intramolecular Charge Transfer (ICT). researchgate.net Some 4,6-diaryl-2-(arylthio)nicotinonitriles have been noted for their potential as luminescent agents. rhhz.net Furthermore, the application of nicotinonitrile derivatives extends to fluorescent probes for cell probing, highlighting their utility in chemical biology. researchgate.net